molecular formula C32H68BrN B084912 Tetraoctylammonium bromide CAS No. 14866-33-2

Tetraoctylammonium bromide

Cat. No.: B084912
CAS No.: 14866-33-2
M. Wt: 546.8 g/mol
InChI Key: QBVXKDJEZKEASM-UHFFFAOYSA-M
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Description

Tetraoctylammonium bromide is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₇]₄NBr. It is commonly used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as aqueous and organic solutions . This compound is known for its ability to stabilize nanoparticles and is widely used in various chemical processes.

Mechanism of Action

Target of Action

Tetraoctylammonium bromide (TOAB) is a quaternary ammonium compound . Its primary targets are gold tetrachloroaurate and alkanethiol . It acts as a phase transfer catalyst, facilitating the transfer of these reactants between immiscible phases .

Mode of Action

TOAB plays a dual role in the two-phase Brust–Schiffrin method. This dual role allows TOAB to control the size and shape of nanoparticles during synthesis .

Biochemical Pathways

TOAB operates in the two-phase Brust–Schiffrin method, a biochemical pathway used for synthesizing small-sized Au nanoparticles (NPs) of size 2–6 nm, as well as Au nanoclusters (NCs) of size <2 nm . By transferring Au (III) precursors and the reducing agent NaBH4, TOAB influences the size and shape of the resulting nanoparticles .

Pharmacokinetics

As a phase transfer catalyst, toab’s primary function is to facilitate the movement of reactants between immiscible phases . This suggests that its bioavailability is largely dependent on its ability to move between these phases.

Result of Action

The action of TOAB results in the synthesis of gold nanoparticles with controlled size and shape . These nanoparticles show well-defined plasmon absorption compared to thiol-capped nanoparticles . Additionally, the self-assembled molecules of TOAB create an anisotropic dipole on hydrophilic or hydrophobic surfaces, improving the electron-injection ability from stable metals .

Action Environment

The action of TOAB is influenced by the environment in which it operates. For instance, the presence of moisture or water can affect its performance . Furthermore, the amount of TOAB used can influence the size tuning of Au NCs at the atomic level .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctylammonium bromide can be synthesized by the reaction of 1-bromooctane with tri-n-octylamine in a solvent such as acetonitrile . The reaction typically involves heating the mixture under reflux conditions until the formation of the desired product is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Tetraoctylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reactants used. For example, in the synthesis of gold nanoparticles, the product is gold nanoparticles stabilized by this compound.

Scientific Research Applications

Tetraoctylammonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetraoctylammonium bromide is unique due to its long alkyl chains, which provide better stabilization of nanoparticles and more efficient phase transfer catalysis compared to compounds with shorter alkyl chains .

Properties

IUPAC Name

tetraoctylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVXKDJEZKEASM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrN
Source PubChem
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DSSTOX Substance ID

DTXSID7034042
Record name Tetra-N-octylammonium bromide
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Molecular Weight

546.8 g/mol
Source PubChem
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Physical Description

White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tetraoctylammonium bromide
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CAS No.

14866-33-2
Record name Tetraoctylammonium bromide
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Record name Tetra(N-octyl)ammonium bromide
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Record name Tetra-N-octylammonium bromide
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Record name Tetraoctylammonium bromide
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Record name TETRA(N-OCTYL)AMMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TOAB function as a phase transfer catalyst in nanoparticle synthesis?

A1: TOAB acts as a phase transfer catalyst in the two-phase Brust-Schiffrin method for synthesizing metal nanoparticles, primarily gold. [] It facilitates the transfer of gold ions (Au(III)) from the aqueous phase to the organic phase by forming an ion pair complex with the negatively charged gold precursor. [] This complex, denoted as [TOA][AuX4] (X = Cl- and/or Br-), resides within inverse micelles formed by TOAB in the organic phase. [] This transfer enables the controlled reduction of gold ions within the organic phase, leading to the formation of nanoparticles.

Q2: How does the presence of TOAB affect the reactivity of palladium nanoparticles towards hydrogen?

A2: Research indicates that cationic surfactants like TOAB can significantly decelerate the hydrogen sorption and hydride formation kinetics in palladium nanoparticles. [] This deceleration is attributed to the interaction between the bromide ions of TOAB and the palladium surface, along with the surfactant's surface density. [] This impact on reaction kinetics highlights the importance of carefully considering the choice of surfactant in applications where nanoparticle-hydrogen interactions are crucial, such as hydrogen sensing.

Q3: What is the molecular formula, weight, and key spectroscopic data for TOAB?

A3:

    Q4: How does TOAB affect the stability of gold nanoparticles in solution?

    A4: TOAB acts as a stabilizing agent for gold nanoparticles synthesized via the Brust-Schiffrin method. [, ] The long alkyl chains of TOAB create a steric barrier around the nanoparticles, preventing aggregation and promoting their stable dispersion in organic solvents.

    Q5: Can you elaborate on the catalytic properties of TOAB-stabilized palladium nanoparticles?

    A5: Research explored the catalytic activity of TOAB-stabilized palladium nanoparticles in olefin hydrogenation reactions. [] These nanoparticles demonstrated activity in the hydrogenation of various olefins, including styrene, 2-methyl-2-butene, 1-octene, trans-stilbene, and cyclohexene. [] Notably, the TOAB-stabilized nanoparticles exhibited exclusive selectivity for the C=C bond in styrene, yielding ethylbenzene as the sole product. [] This selectivity highlights the potential of TOAB-stabilized palladium nanoparticles for targeted chemical transformations.

    Q6: How does the alkyl chain length in tetraalkylammonium bromide salts affect their ability to stabilize metal nanoparticles?

    A7: Longer alkyl chains generally enhance the steric stabilization of metal nanoparticles. [] The increased chain length creates a more substantial steric barrier around the nanoparticles, making it more difficult for them to approach each other closely enough to aggregate. This effect is evident in the use of TOAB with its eight-carbon alkyl chains for nanoparticle stabilization.

    Q7: How does the stability of TOAB-capped gold nanoparticles compare to those capped with alkanethiols?

    A8: While TOAB provides effective steric stabilization for gold nanoparticles, alkanethiols tend to form stronger bonds with the gold surface due to the sulfur-gold interaction. [] This stronger interaction often translates to enhanced stability for alkanethiol-capped nanoparticles compared to TOAB-capped ones.

    Q8: What analytical techniques were employed to characterize the TOAB-stabilized nanoparticles?

    A8: Several analytical techniques were utilized to characterize the TOAB-stabilized nanoparticles, including:

    • Transmission electron microscopy (TEM): This technique allowed researchers to visualize the size, shape, and morphology of the nanoparticles. [, , , , , ]
    • Scanning electron microscopy (SEM): SEM provided further insights into the surface morphology and size distribution of the nanoparticles. [, ]
    • X-ray diffraction (XRD): XRD analysis was crucial for determining the crystal structure and size of the nanoparticles. [, , , ]
    • X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique provided information about the elemental composition and chemical states of the elements present on the nanoparticle surface. [, ]
    • Atomic force microscopy (AFM): AFM enabled the characterization of the surface topography and roughness of nanoparticle films. [, ]
    • Fourier transform infrared (FTIR) spectroscopy: FTIR spectroscopy was used to identify the functional groups present in the samples and to investigate the interaction between TOAB and the nanoparticles. [, , ]
    • UV-Vis spectroscopy: UV-Vis spectroscopy was employed to study the optical properties of the nanoparticles, particularly the surface plasmon resonance band, which is sensitive to particle size and shape. [, , , ]
    • Dynamic light scattering (DLS): DLS was used to determine the hydrodynamic size and size distribution of nanoparticles in solution. []
    • Thermogravimetric analysis (TGA): TGA helped determine the amount of TOAB bound to the nanoparticle surface. []
    • Nuclear magnetic resonance (NMR) spectroscopy: NMR spectroscopy was utilized to investigate the structure and dynamics of TOAB in solution and in the solid state. []
    • Differential scanning calorimetry (DSC): DSC provided information about the thermal transitions and phase behavior of TOAB and its mixtures. []

    Q9: What are some alternatives to TOAB as a stabilizer for metal nanoparticles?

    A9: Several alternatives to TOAB exist for stabilizing metal nanoparticles, each offering unique properties:

    • Alkanethiols: These sulfur-containing ligands form strong bonds with gold and other noble metals, resulting in highly stable nanoparticles. [, ]
    • Amines: Primary amines like oleylamine are commonly used for stabilizing metal nanoparticles, often in combination with other ligands. []
    • Polymers: Polymers like poly(vinylpyrrolidone) (PVP) can act as both reducing and stabilizing agents for metal nanoparticles. []
    • Citrate Ions: Citrate ions are commonly used as reducing and stabilizing agents for gold nanoparticles, especially in the Turkevich method. []

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